molecular formula C13H14O6 B7769232 Methanediol, (2-(acetyloxy)phenyl)-, diacetate CAS No. 634-20-8

Methanediol, (2-(acetyloxy)phenyl)-, diacetate

Cat. No.: B7769232
CAS No.: 634-20-8
M. Wt: 266.25 g/mol
InChI Key: DURAGTHQRQBUTE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methanediol, (2-(acetyloxy)phenyl)-, diacetate can be synthesized through the reaction of benzyl alcohol with acetic anhydride in the presence of an acid catalyst . The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{CH}_2\text{OH} + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{C}_6\text{H}_5\text{CH}(\text{OCOCH}_3)_2 + \text{CH}_3\text{COOH} ]

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process typically involves the use of continuous reactors and efficient separation techniques to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

Methanediol, (2-(acetyloxy)phenyl)-, diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methanediol, (2-(acetyloxy)phenyl)-, diacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which methanediol, (2-(acetyloxy)phenyl)-, diacetate exerts its effects involves its interaction with specific molecular targets and pathways. It can act as an acetylating agent, transferring acetyl groups to other molecules. This can modify the activity of enzymes and proteins, influencing various biochemical processes .

Comparison with Similar Compounds

Methanediol, (2-(acetyloxy)phenyl)-, diacetate can be compared with other similar compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

[2-(diacetyloxymethyl)phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O6/c1-8(14)17-12-7-5-4-6-11(12)13(18-9(2)15)19-10(3)16/h4-7,13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DURAGTHQRQBUTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20883514
Record name Methanediol, 1-[2-(acetyloxy)phenyl]-, 1,1-diacetate
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Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

634-20-8
Record name Methanediol, 1-[2-(acetyloxy)phenyl]-, 1,1-diacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=634-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanediol, 1-(2-(acetyloxy)phenyl)-, 1,1-diacetate
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000634208
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanediol, diacetate
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Record name Methanediol, diacetate
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Record name Methanediol, 1-[2-(acetyloxy)phenyl]-, 1,1-diacetate
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Record name Methanediol, 1-[2-(acetyloxy)phenyl]-, 1,1-diacetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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